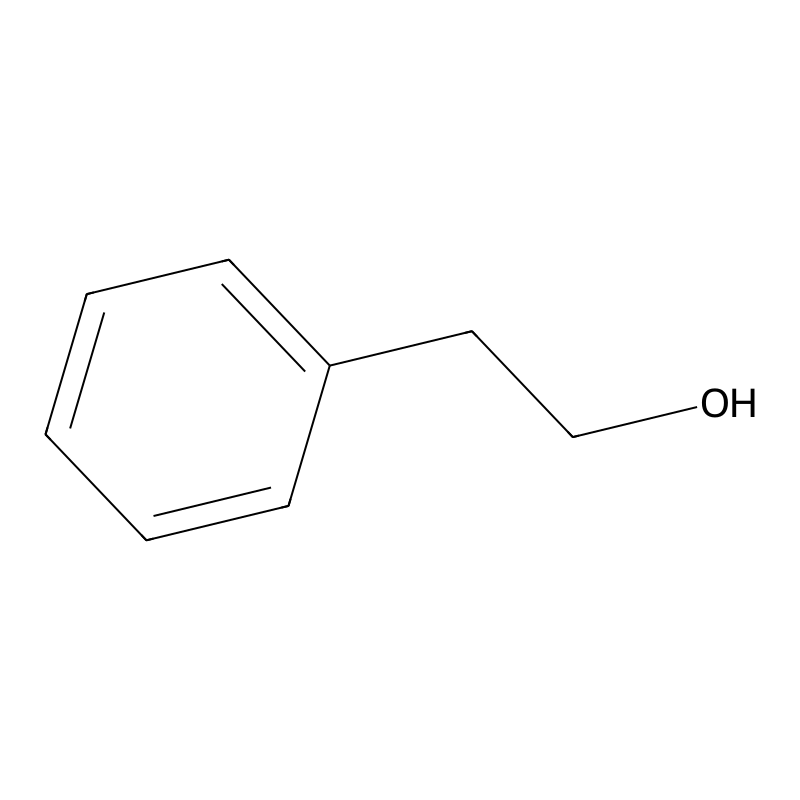

2-Phenylethanol

C8H10O

C6H5CH2CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H10O

C6H5CH2CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL

VERY SOL IN PROPYLENE GLYCOL

Miscible with chloroform.

16,000 mg/L in water @ 20 °C

22.2 mg/mL at 25 °C

Solubility in water, g/100ml at 20Â °C: 2 (moderate)

Slighty soluble in water; soluble in oils, propylene glycol

1 mL in 2 mL 50% ethanol (in ethanol)

Synonyms

Canonical SMILES

Fundamental Chemical and Physical Properties

The table below summarizes the key identifiers and physical properties of 2-Phenylethanol (CAS 60-12-8) [1] [2] [3].

| Property | Description / Value |

|---|---|

| IUPAC Name | This compound [1] |

| Molecular Formula | C₈H₁₀O [1] [2] [4] |

| Molecular Weight | 122.16 g·mol⁻¹ [1] [2] [4] |

| CAS Number | 60-12-8 [1] [2] [4] |

| Appearance | Colorless to pale yellow liquid [2] [3] |

| Odor | Soft, pleasant floral scent of roses [1] [5] |

| Boiling Point | 219 - 221 °C [1] [2] |

| Melting Point | -27 °C [1] [3] |

| Density | 1.017 - 1.02 g/cm³ [1] [2] |

| Solubility in Water | Slightly soluble (2 mL per 100 mL H₂O) [1] |

| Log P | 1.36 (indicating moderate hydrophobicity) [1] |

Safety and Handling Information

For research and development settings, note the following safety classifications [3]:

- Hazard Statements: Harmful if swallowed (H302), Toxic in contact with skin (H311), Causes skin and serious eye irritation (H315+H319) [3].

- Precautionary Measures: Wear protective gloves and eye protection. Wash hands thoroughly after handling [3].

- Storage: Store at room temperature, locked up [3].

Production Methods and Experimental Protocols

This compound can be produced through chemical synthesis and biotechnological routes. The following diagram illustrates the primary pathways discussed.

Primary production pathways for this compound

Chemical Synthesis

A. Catalytic Hydrogenation of Styrene Oxide This method is noted for its high selectivity (>99.5% conversion, 99.9% selectivity) under mild conditions [6].

Typical Protocol:

- Reaction Setup: Charge a high-pressure reactor (e.g., a 300 cm³ autoclave) with styrene oxide, a solvent (e.g., methanol, hexane, or 1,4-dioxane), and a catalyst (e.g., 1% Pd/C) [6].

- Promoter: Add a base promoter such as sodium hydroxide to maintain pH between 12-13, which is critical for achieving high selectivity to 2-PE by facilitating the formation of a diol intermediate [6].

- Reaction Conditions: Pressurize the reactor with H₂ (50-800 psig) and heat to 40-120 °C with agitation [6].

- Work-up: After completion, cool the reaction mixture, separate the catalyst by filtration, and isolate the pure 2-PE by distillation [6].

Key Parameters Table: | Parameter | Typical Range / Example | |---|---| | Catalyst | 1% Pd/C, Pt, Ni on carbon, alumina, or zeolites [6] | | Promoter | NaOH, KOH, pyridine, triethylamine [6] | | Solvent | Methanol, hexane, 1,4-dioxane [6] | | Temperature | 40 - 120 °C [6] | | H₂ Pressure | 50 - 800 psig [6] |

B. Friedel-Crafts Reaction This industrial route involves the reaction of benzene and ethylene oxide using aluminum trichloride, but it generates hazardous waste and by-products [1] [5].

Biotechnological Production

Biotechnological production is increasingly attractive as products can be classified as "natural" and processes are more environmentally friendly [7] [5]. The core pathways are the Ehrlich Pathway and the Shikimate Pathway.

The Ehrlich and Shikimate pathways for 2-PE bioproduction

Ehrlich Pathway Protocol (Using L-Phenylalanine) [5]:

- Strain and Medium: Use a producing microorganism (e.g., Saccharomyces cerevisiae, Kluyveromyces marxianus) in a medium with L-Phe as the sole or primary nitrogen source [7] [5].

- Fermentation: Conduct fermentation under controlled conditions (e.g., pH, temperature, dissolved oxygen). The bioconversion involves three enzymatic steps: transamination, decarboxylation, and reduction [5].

- Product Recovery: Implement In Situ Product Removal (ISPR) strategies, such as a biphasic system with a extractant (e.g., rapeseed oil, oleyl alcohol), to mitigate 2-PE toxicity and enhance yields [8].

Engineered Biosynthesis from Styrene: A recent approach uses engineered E. coli for a multi-enzyme cascade conversion [9]:

Research Applications and Biological Activity

The following table summarizes key research findings and potential applications of this compound, particularly in a drug development context.

| Activity / Application | Research Findings / Potential Use |

|---|---|

| Antimicrobial Preservative | Exhibits bacteriostatic and fungicidal properties; used in antiseptic creams and as a preservative in soaps and cosmetics due to its stability in basic conditions [6] [1] [5]. |

| Neuroscience & Behavior | Demonstrated anti-depressive-like effect in mice upon inhalation [4]. Shown to inhibit acetylcholinesterase, suggesting relevance for cholinergic signaling research [4]. |

| Fragrance & Flavors | A key ingredient in perfumery, cosmetics, and food flavoring (GRAS status) [7] [2] [5]. |

| Chemical Intermediate | Serves as a precursor for synthesizing other compounds like styrene, phenylacetic acid, and phenylacetaldehyde [6] [9]. |

Conclusion

For researchers and scientists, the choice of production method involves a key trade-off:

- Chemical Hydrogenation [6] offers high purity and yield, is suitable for large-scale production, but uses high-pressure hydrogen and precious metal catalysts.

- Bioproduction [7] [9] [5] provides a "natural" product label and uses mild, eco-friendly conditions, but faces challenges with product toxicity to microbes and typically lower volumetric productivity.

Bioproduction techniques, especially using engineered microbes and low-cost feedstocks, represent a significant growth area for producing 2-PE deemed natural by regulatory bodies [7] [5].

References

- 1. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 2. This compound [chemimpex.com]

- 3. This compound SDS (Safety Data Sheet) [flinnsci.com]

- 4. - 2 | CAS 60-12-8 | SCBT - Santa Cruz Biotechnology Phenylethanol [scbt.com]

- 5. Bioproduction of this compound through Yeast Fermentation ... [pmc.ncbi.nlm.nih.gov]

- 6. Process for the preparation of 2-phenyl ethanol [patents.google.com]

- 7. Biotechnological this compound Production - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced bioproduction of this compound in a biphasic ... [sciencedirect.com]

- 9. Biosynthesis of this compound from styrene using ... [sciencedirect.com]

Ehrlich pathway 2-phenylethanol biosynthesis

The Ehrlich Pathway for 2-PE Biosynthesis

The Ehrlich pathway is a three-step metabolic route in yeasts and some bacteria that catabolizes the amino acid L-phenylalanine (L-Phe) into the valuable aroma compound 2-phenylethanol (2-PE) [1] [2]. The pathway consists of the following enzymatic steps [3] [4] [1]:

- Transamination: L-Phenylalanine is deaminated to phenylpyruvate. This reaction is catalyzed by an aminotransferase (e.g., Aro8, Aro9) and requires 2-oxoglutarate (α-KG) as an amino group acceptor, which is subsequently converted to glutamate.

- Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde. This step is catalyzed by a phenylpyruvate decarboxylase (e.g., Aro10, Pdc) and releases carbon dioxide (CO₂).

- Reduction: Phenylacetaldehyde is reduced to this compound. This final step is catalyzed by an alcohol dehydrogenase (Adh) and requires the cofactor NADH.

The diagram below illustrates this core pathway and its key engineering targets.

The core Ehrlich pathway for 2-PE biosynthesis and its essential cofactors.

Engineering Strategies and Quantitative Outcomes

Metabolic engineering is crucial for overcoming pathway limitations. The table below summarizes key strategies and their demonstrated outcomes in recent studies.

| Engineering Strategy / Strain Feature | Specific Intervention | Reported 2-PE Titer | Key Factors & Notes | Citation |

|---|---|---|---|---|

| Enzyme & Cofactor Engineering (Y. lipolytica) | Refactored Ehrlich pathway; engineered cytosolic α-KG supply; blocked competing pathways. | 2.67 g/L (shake flask) | Yield: 0.702 g/g L-Phe (95% theoretical max). α-KG availability was critical. | [3] |

| Process & Medium Optimization (S. cerevisiae) | Optimized fermentation medium; pH control (5.5); 10% inoculum; L-Phe feeding. | 4.81 g/L (5L bioreactor) | Use of corn steep liquor activated shikimate/Ehrlich pathway genes (pha2, aro4, aro8, aro9). | [5] |

| In Situ Product Removal (ISPR) (S. cerevisiae) | Applied ISPR technique to alleviate 2-PE cytotoxicity. | 6.41 g/L (5L bioreactor) | ISPR significantly increased final titer by continuously removing the toxic product. | [5] |

| Nitrogen Limitation (K. marxianus) | Native strain under nitrogen-limited conditions; metabolic flux toward 2-phenylethyl acetate (2-PEA). | Favored 2-PEA over 2-PE | ARO9 overexpression compensated for ARO8 inactivation. Shikimate pathway remained active. | [6] |

| Bacterial Production (P. putida) | Introduced feedback-insistent enzyme; prevented dead-end product accumulation. | 0.12 g/L | Identified intracellular L-Phe as the primary bottleneck. Glucose preferred over xylose. | [7] |

Detailed Experimental Protocol

The following workflow and detailed method are based on a study that optimized 2-PE production in a 5L bioreactor using S. cerevisiae [5].

A generalized workflow for developing a 2-PE production process, from strain screening to analysis.

Materials and Methods (Based on [5])

Strain and Preculture:

- A high-yielding Saccharomyces cerevisiae strain (e.g., D-22) is used.

- A single colony is inoculated into a seed medium (SM) and cultured overnight at 30°C with shaking at 220 rpm. The SM contains (per liter): 40 g Glucose, 2.5 g Corn Steep Liquor, 20 g Yeast Extract, 10 g Malt Extract, 6 g KH₂PO₄, 0.4 g MgSO₄·7H₂O, with pH adjusted to 6.5.

Fermentation Medium:

- The optimized fermentation medium (FM) contains (per liter): 40 g Glucose, 1.75 g Corn Steep Liquor, 2.5 g Yeast Extract, 5 g Malt Extract, 6 g KH₂PO₄, 0.4 g MgSO₄·7H₂O, 0.2 g CaCl₂, and 8 g L-Phenylalanine. The initial pH is adjusted to 6.0.

Bioreactor Process (5 L Scale):

- The bioreactor is filled with the FM and inoculated with the preculture at 10% (v/v) inoculum.

- The pH is automatically controlled at 5.5 through the addition of acid or base.

- Temperature is maintained at 30°C.

- Aeration and agitation are set to maintain dissolved oxygen, though specific values may require optimization.

- A feeding strategy with additional L-Phe substrate can be implemented to boost final titers.

In Situ Product Removal (ISPR):

- To mitigate the cytotoxicity of 2-PE, an ISPR technique is applied. This involves continuously removing 2-PE from the fermentation broth as it is produced, for example, via solvent extraction or adsorption, preventing product inhibition and allowing for higher cell densities and longer production periods.

Analytical Quantification - GC-MS:

- Sample Collection: Samples are taken at regular intervals.

- Extraction: Volatile compounds are extracted from the culture medium using Headspace Solid-Phase Microextraction (HS-SPME) with a DVB/CAR/PDMS fiber.

- Analysis: Quantification is performed using Gas Chromatography-Mass Spectrometry (GC-MS).

- Chromatography: An Innowax capillary column is used with a temperature program (e.g., hold at 40°C for 5 min, ramp to 220°C at 10°C/min, final hold at 220°C for 30 min). Helium is the carrier gas.

- Identification & Quantification: Compounds are identified by comparing mass spectra to the NIST database. Quantification is achieved using pre-established standard curves for 2-PE and related byproducts like phenylacetate.

Critical Technical Considerations for Researchers

- Cofactor and Precursor Balancing: The pathway's efficiency is highly dependent on the availability of α-KG and NADH [3]. Engineering a cytosolic source of α-KG and managing the NADH/NAD+ ratio are proven strategies to significantly increase yield.

- Regulatory Networks: In S. cerevisiae, the sensing and uptake of L-Phe is regulated by the Ssy1-Ptr3-Ssy5 (SPS) sensor system, which controls the expression of amino acid permeases like Agp1 and Bap2 [4]. Understanding this regulation is key for optimizing precursor uptake.

- Toxicity and Scale-Up: 2-PE is cytotoxic and inhibits microbial growth at concentrations around 2-4 g/L [2]. Implementing ISPR is not just an optional improvement but is often necessary for achieving high titers in scaled-up processes [5].

- Choice of Chassis: While S. cerevisiae is well-studied, non-conventional yeasts like Yarrowia lipolytica (strong acetyl-CoA/TCA flux) [3] and Kluyveromyces marxianus (metabolic flexibility, thermotolerance) [6] offer distinct advantages as production platforms and are gaining traction.

References

- 1. The Ehrlich Pathway for Fusel Alcohol Production [pmc.ncbi.nlm.nih.gov]

- 2. Biotechnological this compound Production: Recent ... [mdpi.com]

- 3. Refactoring Ehrlich Pathway for High-Yield this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Sensing, Uptake and Catabolism of L-Phenylalanine ... [frontiersin.org]

- 5. Screening of High-Yield this compound Producing Strain ... [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous pathway dysregulation in Kluyveromyces ... [nature.com]

- 7. Biosynthesis of fragrance this compound from sugars by ... [biotechnologyforbiofuels.biomedcentral.com]

shikimate pathway 2-phenylethanol production

Biosynthetic Pathways to 2-Phenylethanol

This compound (2-PE) can be synthesized in microbes through two primary metabolic routes that both originate from the aromatic amino acid L-Phenylalanine (L-Phe). A visual overview of these interconnected pathways is provided below.

Overview of 2-PE biosynthesis via shikimate and Ehrlich pathways with key engineering targets.

The Shikimate Pathway: This is a seven-step anabolic pathway found in plants, fungi, and bacteria, but not in animals [1] [2]. It converts primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for the three aromatic amino acids, including L-Phenylalanine (L-Phe) [3] [4] [1].

The Ehrlich Pathway: This pathway starts with L-Phe. L-Phe is first transaminated to form phenylpyruvate. Phenylpyruvate is then decarboxylated to phenylacetaldehyde (PALD) by enzymes like phenylpyruvate decarboxylase (PDC) or ARO10. Finally, PALD is reduced to 2-PE by alcohol dehydrogenases (ADH) or specific phenylacetaldehyde reductases (PAR) [3] [5] [6].

Metabolic Engineering Strategies

Refactoring the shikimate pathway in microbial hosts is crucial for diverting carbon flux toward 2-PE. Key strategies include:

Overexpression and Deregulation of Shikimate Pathway Genes: The first enzyme, DHS (encoded by ARO4 in yeast), is often feedback-inhibited by aromatic amino acids. Expressing a feedback-insensitive mutant (e.g., ARO4K221L) is a common strategy to increase carbon entry into the pathway [3] [4]. Similarly, chorismate mutase (encoded by ARO7) can be engineered (e.g., ARO7G141S) to be feedback-insensitive, favoring the branch toward L-Phe [3].

Enhancing the Ehrlich Pathway and Blocking Byproducts: Overexpressing ARO10, which encodes the key decarboxylase, enhances the conversion of phenylpyruvate to phenylacetaldehyde [3]. Additionally, disrupting the gene EAT1 (encoding an alcohol acetyltransferase) prevents the conversion of 2-PE into 2-phenylethyl acetate (2-PEAc), thereby minimizing product loss and increasing 2-PE titers [3].

Advanced Tool Development for Multigene Integration: A major advancement in non-conventional yeasts like K. marxianus is the use of CRISPR-Cas9 for one-step, multigene integration. This allows researchers to refactor entire pathway segments by simultaneously integrating multiple expression cassettes (e.g., for ARO4, ARO7, and PHA2) into a specific genomic locus (like ABZ1), achieving high integration efficiency (51 ± 9%) [3]. The experimental workflow for this is summarized below.

Workflow for CRISPR-Cas9-mediated multigene integration, a key tool for pathway refactoring [3].

Quantitative Data on 2-PE Production in Microbes

The success of metabolic engineering is quantified by the final titer of 2-PE. The table below summarizes production data from various engineered yeast strains and cultivation conditions.

| Microbial Host | Engineering Strategy / Key Feature | Max 2-PE Titer (mg/L) | Cultivation Mode & Duration | Citation/Note |

|---|---|---|---|---|

| Kluyveromyces marxianus CBS 6556 | Refactored Shikimate pathway (KmARO4K221L, KmARO7G141S, KmPHA2); Overexpressed KmARO10; Disrupted KmEAT1 | 766 ± 6 | Batch, 120 h | [3] |

| Kluyveromyces marxianus CBS 6556 | Same as above, with optimized fed-batch process | 1,943 ± 63 | Fed-batch, 120 h | [3] |

| Starmerella bacillaris R5 | Biotransformation from L-Phe (Ehrlich pathway) | 1,280 | Not Specified | [6] |

| Candida glabrata | Production from tequila vinasses (de novo synthesis) | ~65* | 96 h | *This is 2-PEAc, the ester of 2-PE [7] [8] |

Detailed Experimental Protocol: Pathway Refactoring

This protocol is adapted from the combinatorial library creation method used in [3].

Step 1: Strain and Vector Preparation

- Use a uracil-auxotrophic base strain (e.g., K. marxianus CBS 6556 ura3Δ his3Δ).

- Design a two-plasmid CRISPR system: 1) pCRISPR plasmid expressing Cas9 and a single guide RNA (sgRNA) targeting a specific genomic locus (e.g., ABZ1); 2) Homology Donor (pHD) plasmid containing your gene(s) of interest (e.g., ARO4K221L) flanked by ~700 bp homology arms corresponding to the target locus.

Step 2: Yeast Transformation and Selection

- Co-transform the pCRISPR and pHD plasmids into the yeast strain using a standard yeast transformation method like lithium acetate.

- Plate the transformed cells onto appropriate selective media (e.g., without uracil) to select for cells that have taken up the plasmids.

- The Cas9-induced double-strand break at the target locus will be repaired using the pHD plasmid as a template via homologous recombination, integrating the gene(s) into the genome.

Step 3: Screening and Validation

- Pick individual colonies and perform colony PCR using primers that bind outside the homology region and within the integrated sequence. This confirms successful gene integration.

- For a combinatorial library, create different strains with varying promoter strengths (e.g., high/medium/low) driving your key genes. The study in [3] used a 3³-factorial design for ARO4, ARO7, and PHA2.

Step 4: Fermentation and Analysis

- Culture Conditions: Inoculate engineered strains in a defined medium and incubate at 30°C with shaking at 250 rpm. For fed-batch production, begin with a batch phase and then continuously or intermittently feed a concentrated carbon source (e.g., glucose) to maintain metabolic activity without causing carbon catabolite repression.

- Product Quantification: After 96-120 hours, collect culture broth and centrifuge to remove cells. Analyze the supernatant for 2-PE concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. Shikimate pathway [en.wikipedia.org]

- 2. The Shikimate Pathway [alderbioinsights.co.uk]

- 3. CRISPR-mediated multigene integration enables Shikimate ... [biotechnologyforbiofuels.biomedcentral.com]

- 4. The entry reaction of the plant shikimate pathway is subjected ... [pmc.ncbi.nlm.nih.gov]

- 5. Brews, fuels, and opioids: Expanding the yeast Ehrlich ... [sciencedirect.com]

- 6. Isolation and Identification of Non-Saccharomyces Yeast ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound and 2-phenylethylacetate production by ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound and 2-phenylethylacetate production by ... [sciencedirect.com]

2-phenylethanol microbial producers Saccharomyces cerevisiae

Microbial Production of 2-Phenylethanol: An Overview

This compound (2-PE) is an aromatic alcohol with a rose-like fragrance, widely used in the food, pharmaceutical, and cosmetic industries due to its GRAS (Generally Recognized as Safe) status [1] [2]. Current global demand is approximately 10,000 tons per year [3] [1] [4]. Most commercial 2-PE is produced by chemical synthesis, which involves toxic chemicals and is environmentally unfriendly [1] [4]. Natural extraction from flowers like roses is possible but prohibitively expensive (around $1000/kg) [1]. Therefore, microbial fermentation, particularly using yeasts like S. cerevisiae, presents a promising sustainable and "natural" alternative [1] [2].

S. cerevisiae naturally synthesizes 2-PE through two primary metabolic pathways, as illustrated in the diagram below [1] [2]:

S. cerevisiae naturally synthesizes 2-PE through two primary metabolic pathways [1] [2].

The Ehrlich pathway is considered the most efficient for industrial production, as it uses the precursor L-Phenylalanine (L-Phe) to achieve higher yields [1]. A major challenge in microbial 2-PE production is its cytotoxicity; concentrations between 1.5 g/L and 4.0 g/L can fully inhibit yeast growth, limiting final titers [3] [4].

Strain Development and Engineering Strategies

Developing robust yeast strains is crucial for overcoming 2-PE cytotoxicity and improving production efficiency. The table below summarizes key approaches and their outcomes.

| Strategy | Strain / Mutation | Experimental Method | Key Finding / Outcome |

|---|---|---|---|

| Evolutionary Engineering [3] [4] | Evolved S. cerevisiae CEN.PK 113-7D | Adaptive Laboratory Evolution (ALE) with gradual [3]PE increase from 1.5 to 3.4 g/L over 56 passages | 3.4 g/L tolerance (3x higher than parent). Mutations in HOG1 (MAPK pathway) and upregulation of ALD3/4 (detoxification). |

| Transcription Factor Engineering [5] | S. cerevisiae with Pdr1p (C862R) mutation | Physiological & transcriptomic analysis at 3.5 g/L [3]PE | 16% higher [3]PE production (2.22 g/L vs. 1.92 g/L). Enhanced Ehrlich pathway; altered sulfur & 1-carbon metabolism. |

| Wild-Type Screening & Fermentation Optimization [6] [2] | S. cerevisiae D-22 (wild-type) | Isolation from a microbial collection; medium & parameter optimization in a 5L bioreactor | Achieved 4.81 g/L in 24h. With in situ product recovery (ISPR), titer reached 6.41 g/L. |

Detailed Experimental Protocols

Here are the methodologies for two key strain development approaches, as detailed in the search results.

Adaptive Laboratory Evolution (ALE) for Enhanced 2-PE Tolerance [3] [4]

This protocol is used to generate yeast strains with inherently higher tolerance to 2-PE.

- 1. Initial Mutagenesis: Subject the parent strain (e.g., S. cerevisiae CEN.PK 113-7D) to Ethyl Methanesulfonate (EMS) mutagenesis, aiming for a survival rate of approximately 10% to generate a diverse starting population.

- 2. Successive Batch Selection:

- Inoculate the mutagenized population into a minimal medium (e.g., YMM) containing a inhibitory but sub-lethal concentration of 2-PE (e.g., 1.5 g/L).

- Incubate at 30°C with shaking (150 rpm) for 24 hours.

- Centrifuge the culture, wash the cells, and re-inoculate into fresh medium with a 0.1 g/L higher 2-PE concentration.

- Repeat this process, gradually increasing the 2-PE concentration. At higher stress levels (e.g., >2.8 g/L), multiple passages at the same concentration may be required before proceeding.

- 3. Isolation and Validation: After the desired tolerance level is reached (e.g., 3.4 g/L), plate the final population to obtain single colonies. Screen individual clones for improved 2-PE tolerance using quantitative methods like the Most Probable Number (MPN) technique.

Shake-Flask Fermentation for Screening High-Yield Strains [2]

This method is used to identify and evaluate wild-type or engineered strains for their 2-PE production capability.

- 1. Culture Preparation: Pick a single colony from a fresh YPD agar plate and inoculate it into a seed culture medium.

- 2. Inoculation and Fermentation:

- Transfer the seed culture into the fermentation medium at a standard inoculum size (e.g., 2% v/v).

- A common optimized fermentation medium contains [2]:

- Glucose: 40 g/L

- Yeast Extract: 2.5 g/L

- Malt Extract: 5 g/L

- Corn Steep Liquor: 1.75 g/L

- L-Phenylalanine (L-Phe): as the precursor (specific concentration not detailed in results).

- Conduct fermentation in shake flasks at 30°C with agitation at 220 rpm for 36 hours.

- 3. Analysis: Measure the 2-PE concentration in the broth after fermentation using analytical techniques like GC-MS or HPLC.

Fermentation Optimization and Product Recovery

Optimizing fermentation parameters and integrating product recovery are essential for scaling up production, as demonstrated by the screening study of S. cerevisiae D-22 [6] [2].

| Optimization Parameter | Optimal Condition | Impact on 2-PE Production |

|---|---|---|

| Bioreactor Scale | 5 L bioreactor | Enables control over aeration, pH, and feeding strategies. |

| pH | 5.5 | Provides a favorable environment for the yeast and enzymatic activities. |

| Inoculum Proportion | 10% | Likely supports high cell density fermentation from the start. |

| Nitrogen Source | Corn Steep Liquor | Activates genes (pha2, aro4, aro8, aro9) in both shikimate and Ehrlich pathways [6] [2]. |

| *In Situ* Product Recovery (ISPR) | Not Specified | Alleviates cytotoxicity, boosting production from 4.81 g/L to 6.41 g/L [6]. |

Key Takeaways for Researchers

- Focus on the Ehrlich Pathway: For efficient bioconversion, strain engineering and medium optimization should target the Ehrlich pathway genes (ARO8, ARO9, ADH2) and ensure adequate L-Phe precursor supply [6] [1] [2].

- Address Cytotoxicity Early: Implementing strategies like ALE to develop tolerant strains or integrating ISPR techniques is crucial for achieving high titers, as 2-PE toxicity is a major bottleneck [6] [3] [4].

- Leverage Transcriptomics: The studies show that genomic and transcriptomic analyses of evolved or engineered strains (e.g., mutations in HOG1, PDR1) reveal critical resistance mechanisms and new metabolic targets for engineering [3] [5].

References

- 1. Bioproduction of this compound through Yeast ... [mdpi.com]

- 2. Screening of High-Yield this compound Producing Strain ... [mdpi.com]

- 3. Genomic, transcriptomic, and metabolic characterization of ... [pmc.ncbi.nlm.nih.gov]

- 4. Genomic, transcriptomic, and metabolic characterization of ... [frontiersin.org]

- 5. Exploring the stress response mechanisms to this compound ... [biotechnologyforbiofuels.biomedcentral.com]

- 6. Screening of High-Yield this compound Producing Strain ... [pubmed.ncbi.nlm.nih.gov]

2-phenylethanol GRAS status generally recognized as safe

GRAS Status and Regulatory Information

2-Phenylethanol is approved as a safe flavoring agent by major international organizations. The key regulatory details are summarized in the table below.

| Organization/Aspect | Specific Designation or Status |

|---|---|

| Flavor and Extract Manufacturers Association (FEMA) | GRAS 2858 [1] [2] |

| Food and Drug Administration (FDA) | Generally Recognized as Safe (GRAS) [1] |

| Joint Expert Committee on Food Additives (JECFA) | Approved as a flavoring agent [3] |

| Council of Europe (COE) | Approved as a flavoring agent [3] |

| Primary Justification | Pleasant rose-like scent; antimicrobial properties [1] [4] |

Production Methods: Chemical vs. Natural

The market offers 2-PE produced through different methods, which significantly impacts its classification, cost, and consumer perception.

| Characteristic | Chemical Synthesis | Plant Extraction | Microbial Bioproduction |

|---|---|---|---|

| Market Share | ~93% of current production [2] | Very low | Emerging alternative |

| Classification | Synthetic | Natural | Considered "natural" in US & EU [1] [3] |

| Estimated Price | 3.5–5 US$/kg [1] | ~1000 US$/kg [1] [3] | ~220 US$/kg [1] |

| Key Drawbacks | Uses toxic chemicals (benzene, styrene oxide), harsh reaction conditions, unwanted byproducts [1] [2] | Low yield, weather-dependent, complex and costly extraction [1] [2] | 2-PE is toxic to microbes, limiting production yields; higher cost than synthetic [1] [2] |

Biotechnological Production via the Ehrlich Pathway

The most efficient biotechnological route for producing natural 2-PE is the Ehrlich pathway in microorganisms, particularly yeasts like Saccharomyces cerevisiae [5] [1] [2]. This pathway uses the amino acid L-Phenylalanine (L-Phe) as a precursor.

The following diagram illustrates the key steps and regulation of the Ehrlich pathway in yeast:

The Ehrlich pathway in yeast converts L-Phe to 2-PE, regulated by external amino acid sensing [3].

The pathway involves three key enzymatic steps [1] [2] [3]:

- Transamination: L-Phe is converted to phenylpyruvate by transaminases (Aro8p, Aro9p).

- Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde by decarboxylases (Aro10p, Pdc1/5/6).

- Reduction: Phenylacetaldehyde is reduced to this compound by alcohol dehydrogenases (ADHs).

A critical regulatory feature is the SPS sensor system, which detects extracellular L-Phe and activates genes for amino acid permeases (like Agp1 and Bap2) to enhance L-Phe uptake, making the process more efficient [3].

Experimental Protocol for 2-PE Biosynthesis in Yeast

This protocol outlines a standard methodology for producing 2-PE using a yeast strain in a bioreactor, incorporating strategies to overcome product toxicity.

A workflow for 2-PE bioproduction, highlighting key steps and optimization strategies [5] [1] [2].

Stage 1: Strain Selection and Cultivation

- Producing Strains: Commonly used yeasts include Saccharomyces cerevisiae, Kluyveromyces marxianus, and Yarrowia lipolytica [1]. Recent research also explores non-conventional yeasts and engineered bacteria for higher yields [2].

- Culture Medium: The medium must contain glucose as a carbon source and L-Phenylalanine as the sole or preferred nitrogen source to direct metabolic flux through the Ehrlich pathway [2] [3]. Using agro-industrial wastes and by-products (e.g., corn cob residue, sugar cane bagasse) as cheap feedstocks is a major research focus to improve sustainability and cost-effectiveness [5] [1] [2].

Stage 2: Fermentation and Product Recovery

- Process Conditions: Typical fermentation is conducted under aerobic conditions at 26-30°C and pH 5.0-6.0 [3].

- Critical Strategy - In Situ Product Recovery (ISPR): Since 2-PE is toxic to microbial cells at concentrations above ~4 g/L, it inhibits its own production. Implementing ISPR techniques is crucial for high yields [5] [1] [2]. Common methods include:

Future Research Directions

To make biotechnological 2-PE production economically competitive, future work is focused on:

- Strain Engineering: Using metabolic engineering to enhance L-Phe uptake, reduce feedback inhibition, and increase microbial tolerance to 2-PE [2] [3].

- Process Integration: Developing more efficient and scalable ISPR techniques [5] [2].

- Circular Bioeconomy: Widespread adoption of agro-industrial wastes as fermentation feedstocks to reduce costs and environmental impact [1] [2].

References

- 1. Bioproduction of this compound through Yeast Fermentation ... [pmc.ncbi.nlm.nih.gov]

- 2. Biotechnological this compound Production: Recent ... [mdpi.com]

- 3. Sensing, Uptake and Catabolism of L-Phenylalanine ... [frontiersin.org]

- 4. This compound | [atamankimya.com]

- 5. Bioprocesses for this compound and 2-phenylethyl ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to 2-Phenylethanol: Production, Bioactivity, and Research Methodologies

Introduction to 2-Phenylethanol: Properties and Commercial Significance

This compound (2-PE) is an aromatic alcohol with a characteristic rose-like scent that serves as a valuable aromatic compound across multiple industries. This molecule occurs naturally as a major component of rose petals and various other flowers, though most commercial 2-PE is produced through synthetic routes. The compound's chemical structure consists of a phenyl group attached to ethanol, giving it both hydrophilic and hydrophobic properties that influence its biological activities and production challenges. 2-PE is classified as "generally recognized as safe" (GRAS, #2858) by regulatory agencies, enabling its use in food, cosmetic, and pharmaceutical applications [1] [2]. Beyond its fragrance properties, 2-PE exhibits significant antimicrobial activity against various bacteria and fungi, making it valuable as a natural preservative in products ranging from cosmetics to cleaning agents [3].

The global market demand for 2-PE continues to grow, reaching approximately USD 255 million in 2021 with projected increases in coming years [1] [2]. Currently, about 93% of commercial 2-PE is produced through chemical synthesis from petrochemical precursors, while the remainder is obtained through natural extraction or biotechnological processes [1] [2]. The significantly higher cost of natural 2-PE (250-300 times more expensive than synthetic versions) has driven research toward developing more efficient bioproduction methods that can compete economically while meeting consumer preference for natural products [2].

Production Methodologies: Comparative Analysis

Natural Extraction and Chemical Synthesis

Natural extraction of 2-PE primarily occurs through steam distillation of rose petals and other fragrant flowers, yielding rose water (aqueous phase) and essential oil (lipophilic phase), both containing 2-PE as a principal component [1] [2]. This method faces significant challenges including low extraction efficiency, weather-dependent production variability, and the high cost of raw materials, making it economically unfeasible for large-scale production despite consumer preference for natural products [2].

Chemical synthesis dominates industrial production through several routes. The Grignard reaction involves converting chlorobenzene to phenylmagnesium chloride, which reacts with ethylene oxide at 100°C followed by acid decomposition to yield 2-PE. The Friedel-Crafts alkylation uses benzene and ethylene oxide with aluminum chloride catalyst at temperatures below 25°C. Alternatively, styrene oxide hydrogenation employs Raney nickel catalyst under high-pressure hydrogen conditions [1] [2]. These methods present serious environmental and technical challenges including use of hazardous reagents, energy-intensive conditions (high temperature and pressure), low selectivity, and generation of toxic waste streams that complicate purification and affect final product quality [1] [2].

Biotechnological Production Approaches

Biotechnological production of 2-PE has emerged as an environmentally friendly alternative that can be classified as "natural" according to US and European legislation when produced microbiologically [1] [2]. Microbial production offers several advantages over chemical methods, including mild operating conditions, high product selectivity, reduced waste generation, and independence from weather fluctuations and seasonal variations [1]. The primary challenges in bioproduction include product toxicity to microbial cells (typically above 1.4 g/L), substrate costs, and low volumetric productivities that increase production expenses [4] [2].

Table 1: Comparison of this compound Production Methods

| Production Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Natural Extraction | Steam distillation of rose petals | Natural product designation, consumer preference | Low yield, weather-dependent, extremely high cost (250-300× synthetic) |

| Chemical Synthesis | Grignard, Friedel-Crafts, or hydrogenation routes | High volume production, lower cost | Hazardous reagents, harsh conditions, toxic wastes, lower quality |

| Biotechnological Production | Microbial conversion via Ehrlich pathway | Natural designation, mild conditions, high selectivity | Product toxicity (>1.4 g/L), higher cost (10-100× synthetic), substrate costs |

Biosynthetic Pathways and Metabolic Engineering

The Ehrlich and Shikimate Pathways

Microorganisms primarily produce 2-PE through two metabolic routes: the Ehrlich pathway and the shikimate pathway. The Ehrlich pathway represents the most efficient approach for 2-PE production, involving three enzymatic steps from the precursor L-phenylalanine (L-Phe). First, transamination converts L-Phe to phenylpyruvate, then decarboxylation produces phenylacetaldehyde, and finally reduction yields 2-PE [1] [2]. This pathway is strongly influenced by culture conditions, with optimal production occurring when L-Phe serves as the sole nitrogen source and glucose is not limiting [2].

The shikimate pathway enables de novo synthesis of 2-PE from simple carbon sources like glucose through condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from pentose phosphate pathway), ultimately leading to phenylpyruvate which enters the final steps of the Ehrlich pathway [1] [2]. While economically attractive due to lower substrate costs compared to L-Phe, this approach typically achieves lower productivity due to limited availability of key precursors and regulatory mechanisms in central metabolism [2].

Diagram 1: Integrated metabolic pathways for this compound biosynthesis showing the shikimate (yellow) and Ehrlich (green) pathways. Rate-limiting enzymes (AroG, CM/PDT) and feedback inhibition are highlighted.

Key Enzymes in Plant Biosynthesis

In plants, particularly roses and crabapple flowers, 2-PE biosynthesis involves specialized enzymes with species-specific variations. Research has identified that phenylacetaldehyde synthase (PAAS) serves as the key enzyme converting L-Phe to phenylacetaldehyde in many plants [5]. Additionally, cytochrome P450 family proteins (CYP79D73) have been implicated in 2-PE production through intermediate (E/Z)-PAOx in species like Plumeria rubra [6]. The final reduction step to 2-PE is catalyzed by phenylacetaldehyde reductase (PAR), which also demonstrates activity toward benzaldehyde in some species [6].

Genetic studies in rose populations have revealed that 2-PE production is linked to the expression of specific alleles of the phenylacetaldehyde synthase gene (RhPAAS), with only one allele showing high expression responsible for 2-PE production [5]. This allele's expression begins early in flower development, before volatile 2-PE production, leading to initial accumulation of glycosylated compounds in petals [5]. Understanding these enzymatic pathways and their regulation provides opportunities for metabolic engineering to enhance 2-PE production in both microbial and plant systems.

Bioactivity and Mechanism of Action

Antimicrobial Properties and Applications

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, making it valuable as a natural preservative. The compound demonstrates bacteriostatic effects at concentrations as low as 8-16 mM, with more pronounced bactericidal activity at higher concentrations (up to 100 mM) used in pharmaceutical and cosmetic preservation [3]. This antimicrobial property has been exploited in diverse applications including laundry and home care products, food preservation, and cosmetic formulations where 2-PE serves dual functions as both fragrance and antimicrobial agent [1] [3].

Research on 2-PE derivatives has revealed structure-activity relationships important for their antimicrobial efficacy. Derivatives such as phenylacetic acid, phenyllactic acid, and methyl phenylacetate also exhibit antimicrobial properties, with their effectiveness positively correlating with hydrophobicity and membrane partitioning coefficients [3]. Interestingly, some studies suggest that the bactericidal activity of 2-PE may depend on its conversion to phenylacetaldehyde, which demonstrates greater toxicity to bacterial cells than 2-PE itself [3].

Membrane Disruption Mechanisms

The primary mechanism underlying 2-PE's antimicrobial activity involves disruption of microbial membrane integrity. As an amphipathic molecule, 2-PE incorporates into lipid bilayers with its hydrophobic phenyl ring inserting into the hydrophobic core region while the hydroxyl group interacts with hydrophilic head groups [3]. This incorporation disrupts hydrophobic interactions between lipid molecules, resulting in decreased lipid order and increased membrane fluidity [3].

The membrane-disrupting effects of 2-PE have significant consequences for cellular function. The altered membrane physical properties affect the structure and function of transmembrane proteins, potentially explaining observed inhibitory effects on DNA, RNA, and protein synthesis in bacteria [3]. Research has demonstrated that 2-PE-induced lipid disordering significantly affects transmembrane helix dimerization in both model and cellular membranes, providing a mechanistic link between membrane incorporation and disruption of essential cellular processes [3].

Table 2: Antimicrobial Properties of this compound and Derivatives

| Compound | Bacteriostatic Concentration | Membrane Partitioning | Key Applications |

|---|---|---|---|

| This compound | 8-16 mM (bacteriostatic), Up to 100 mM (bactericidal) | High | Cosmetics, food preservation, disinfectants |

| Phenylacetic Acid | Moderate activity | Moderate | Antimicrobial formulations |

| Phenyllactic Acid | Broad-spectrum antimicrobial | Moderate | Food preservation, antifungal applications |

| Methyl Phenylacetate | Lower activity | Lower | Fragrance, flavoring |

Production Strains and Metabolic Engineering Strategies

Native and Engineered Microbial Producers

Various microorganisms have been employed for 2-PE production, with yeasts representing the most significant producers. Saccharomyces cerevisiae strains have demonstrated high production capabilities, while non-conventional yeasts like Kluyveromyces marxianus offer advantages including thermotolerance, broad substrate utilization, and generally recognized as safe (GRAS) status [4]. Specific K. marxianus strains have shown particular promise, with WUT216 and WUT240 isolates producing 2.74 g/L and 2.25 g/L respectively in optimized media, while demonstrating superior resistance to 2-PE toxicity compared to other strains [4].

Bacterial production platforms have also been developed, with Pseudomonas putida DOT-T1E strains emerging as promising hosts due to inherent solvent tolerance and capacity for aromatic compound metabolism [7]. Engineered P. putida strains have achieved 2-PE production of approximately 50-60 ppm from glucose, with improvements to 100-120 ppm through metabolic engineering strategies that enhance L-phenylalanine precursor supply [7]. Other bacterial systems including engineered Escherichia coli and Bacillus licheniformis have demonstrated production capabilities, with the latter achieving 6.24 g/L of 2-PE from glucose through multilevel metabolic engineering [1] [2].

Metabolic Engineering Approaches

Key metabolic engineering strategies for enhancing 2-PE production focus on addressing several bottlenecks:

- Enhancing precursor supply: Overexpression of feedback-insensitive versions of chorismate mutase/prephenate dehydratase to increase L-phenylalanine synthesis [7]

- Removing competing pathways: Inactivation of genes involved in L-phenylalanine catabolism to direct carbon flux toward 2-PE production [7]

- Pathway optimization: Balancing expression of Ehrlich pathway enzymes (transaminases, decarboxylases, and alcohol dehydrogenases) to prevent intermediate accumulation [7]

- Product tolerance engineering: Random mutagenesis and selection for improved 2-PE resistance to overcome the innate toxicity limiting production [4] [7]

These approaches have demonstrated that intracellular L-phenylalanine availability represents the primary bottleneck in 2-PE production, with engineered strains showing 2-3 fold improvements in production when precursor supply is enhanced [7].

Process Intensification Strategies

Advanced Fermentation Systems

Fermentation process design significantly impacts 2-PE productivity and economics. While conventional batch cultures remain widely used, continuous fermentation systems have demonstrated substantial improvements in productivity. Research with Kluyveromyces marxianus in continuous bioreactor systems showed a 60% increase in 2-PE yield compared to batch operations, achieving a space-time yield of 57.5 mg L⁻¹ h⁻¹ [4]. This enhancement resulted from maintaining optimal cell density and substrate concentrations while avoiding end-product inhibition through continuous product removal.

Solid-state fermentation (SSF) has emerged as an attractive alternative to submerged fermentation, particularly for utilizing agricultural waste substrates. SSF offers advantages including lower energy and water requirements, higher productivities, reduced wastewater generation, and the ability to use inexpensive substrates [8]. Research with Pichia kudriavzevii in SSF using sugarcane bagasse and sugar beet molasses demonstrated successful 2-PE production without pH adjustment or micronutrient supplementation, simplifying process requirements [8]. In SSF systems, critical parameters including temperature, moisture content, and aeration strategy significantly influence production outcomes.

In Situ Product Removal and Waste Substrate Utilization

In situ product removal (ISPR) techniques address the critical challenge of 2-PE toxicity to production strains. By continuously extracting 2-PE from fermentation broth, ISPR maintains product concentrations below inhibitory thresholds, significantly improving production yields [1] [2]. Various ISPR methods have been implemented including adsorption, extraction, and pervaporation, with adsorption techniques demonstrating particular promise for industrial application [2].

The economic viability of biotechnological 2-PE production depends heavily on substrate costs, driving research toward low-cost and waste-derived feedstocks. Successful 2-PE production has been demonstrated using various agricultural and industrial byproducts including whey permeate from dairy processing [4], sugarcane bagasse [8], corn stover, sugarcane straw, and corn syrup [7]. Using Kluyveromyces strains on whey permeate not only produces 2-PE but also reduces the chemical oxygen demand of this dairy waste byproduct, adding environmental benefits to the process economics [4].

Experimental Protocols and Analytical Methods

Microbial Production and Optimization

Strain Selection and Cultivation: For 2-PE production using Kluyveromyces marxianus, inoculate strains in Sabouraud medium or whey permeate-based media supplemented with 2-5 g/L L-phenylalanine as precursor [4]. Incubate at 25-30°C with agitation at 150-200 rpm for 48-72 hours. Optimal temperature varies by strain, with some K. marxianus isolates showing highest production at 25°C while others maintain productivity at 30°C [4].

Process Optimization Parameters:

- Temperature: Test range 25-37°C, with optimal typically 25-30°C for mesophilic yeasts [4]

- pH: Generally optimal between 5.0-6.0 without requirement for strict control in some robust strains [8]

- L-Phenylalanine concentration: Typically 2-5 g/L as higher concentrations may inhibit cell growth [4]

- Moisture content (for SSF): 60-80% optimal depending on substrate composition [8]

Toxicity Resistance Screening: To identify strains with improved 2-PE tolerance, conduct growth curves in media supplemented with 1-4 g/L 2-PE. Measure OD600 at 24-hour intervals and calculate inhibition percentage relative to control without 2-PE [4]. Strains showing less than 50% growth inhibition at 2 g/L 2-PE are considered promising for production applications [4].

Analytical Methods for Quantification

Volatile Compound Extraction: For flower petal analysis, harvest tissue at developmental stages of interest (e.g., bud stage, flowering stage, end flowering stage). Extract volatiles using solid/liquid solvent extraction with dichloromethane or pentane:ether (1:1 v/v). Internal standards such as nonyl acetate or tetradecane should be added for quantification [5] [6].

Gas Chromatography Analysis:

- Column: HP-INNOWax (30 m × 0.25 mm × 0.25 μm) or equivalent polar column

- Temperature program: 40°C (2 min) to 240°C at 5°C/min, hold 5 min

- Injector temperature: 250°C in splitless mode

- Detection: Flame ionization detector (FID) at 260°C or mass spectrometer (MS) in electron impact mode [5] [6]

Quantification Methods: Identify 2-PE by comparison with authentic standards and quantify using FID response factors or MS selective ion monitoring. For microbial cultures, extract 2-PE from broth using ethyl acetate and concentrate under nitrogen stream before GC analysis [4] [8].

Diagram 2: Analytical workflow for this compound quantification from biological samples using gas chromatography with mass spectrometry or flame ionization detection.

References

- 1. Biotechnological this compound Production - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Biotechnological this compound Production: Recent ... [mdpi.com]

- 3. The Bacteriostatic Activity of this compound Derivatives ... [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Continuous System for this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of this compound in Rose Petals Is Linked ... [pmc.ncbi.nlm.nih.gov]

- 6. Physiological and Biochemical Analysis Revealing the Key ... [mdpi.com]

- 7. Biosynthesis of fragrance this compound from sugars by ... [biotechnologyforbiofuels.biomedcentral.com]

- 8. This compound (rose aroma) production potential of an ... [sciencedirect.com]

Performance of Engineered Strains for 2-PE Synthesis

| Host Microorganism | Key Engineering Strategy | Maximum Titer (g/L) | Yield (mg/g Glucose) | Productivity (mg/L/h) | Scale | Citation |

|---|---|---|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Coexistence of Ehrlich & de novo pathways; enhanced NADH supply | 12.1 | Information not specified | Information not specified | Bioreactor | [1] |

| Escherichia coli (Bacteria) | Optimized Ehrlich pathway; deletion of competing genes (e.g., feaB) | 2.36 | 76 | 48 | Shake Flask | [2] |

| Rhodotorula toruloides (Yeast) | First-time engineering; inactivation of ATP citrate synthase (ACL) | 1.06 | 8.5 | 8 | 3 L Bioreactor | [3] |

| Saccharomyces cerevisiae (Yeast) | Wild-type screening & fermentation optimization with in situ product recovery | 6.41 | Information not specified | Information not specified | 5 L Bioreactor | [4] |

Core Metabolic Pathways and Engineering Strategies

Microorganisms synthesize 2-PE from glucose by connecting central carbon metabolism to aromatic amino acid biosynthesis. The following diagram illustrates the two primary pathways and key engineering targets.

The de novo synthesis connects glucose to 2-PE through the Shikimate pathway and the Ehrlich pathway [5] [6]. Key strategies to enhance flux through these pathways include [2] [1]:

- Enhancing Precursor Supply: Overexpressing rate-limiting enzymes (like ARO10 and ARO8) in the Ehrlich pathway and key enzymes (like DAHP synthase) in the Shikimate pathway.

- Reducing Feedback Inhibition: Engineering enzymes to be insensitive to inhibition by L-Phe, which otherwise limits the pathway flux.

- Blocking Competing Pathways: Deleting genes involved in the degradation of key intermediates (e.g., feaB, which consumes phenylacetaldehyde) or diverting flux to other products (e.g., tyr1 for L-tyrosine synthesis).

- Improving Cofactor Balance: Modulating cofactors like NADH to drive the final reduction step.

Key Experimental Protocols and Methodologies

For researchers aiming to replicate or build upon these studies, here is a summary of common experimental workflows.

Key Technical Details:

- Strain Engineering: The highest-performing E. coli strain was constructed by deleting the feaB and crr genes and integrating multiple copies of ARO10 and yjgB [2]. The groundbreaking S. cerevisiae strain involved weakening TYR1 and overexpressing IDH1 [1].

- Fermentation & ISPR: Fed-batch cultivation in a 5 L bioreactor with controlled pH (e.g., 5.5) is standard. In Situ Product Recovery (ISPR) is critical. One study used a "two-phase system" with oleic acid to continuously extract 2-PE, mitigating toxicity and achieving a high titer of 6.41 g/L in a wild-type strain [4]. Other ISPR methods include adsorption to hydrophobic polymers [6].

- Analytical Methods: Quantification is reliably done by extracting 2-PE with an organic solvent like n-heptane and measuring absorbance at 258 nm [5]. For definitive identification and purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard [7].

Future Research Directions

While significant progress has been made, challenges remain. Future work will likely focus on further enhancing the synergy between the Ehrlich and de novo pathways, discovering more efficient enzymes, engineering greater product tolerance in host strains, and integrating the use of low-cost, renewable feedstocks to improve economic viability [6] [1].

References

- 1. 【创新前沿】Chemical Engineering Journal报道我校β-苯乙醇 ... [biotech.ecust.edu.cn]

- 2. De novo Synthesis of 2-phenylethanol from Glucose by ... [pubmed.ncbi.nlm.nih.gov]

- 3. De Novo Biosynthesis of this compound by Metabolic ... [pubmed.ncbi.nlm.nih.gov]

- 4. Screening of High-Yield this compound Producing Strain ... [mdpi.com]

- 5. 生香酵母生物转化法合成2-苯乙醇的研究 [sf1970.cnif.cn]

- 6. Biotechnological this compound Production - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. De-novo synthesis of this compound by Enterobactersp ... [bmcbiotechnol.biomedcentral.com]

Comprehensive Application Notes and Protocols for 2-Phenylethanol Fermentation Medium Optimization

Introduction to 2-Phenylethanol and Fermentation Optimization

This compound (2-PE) is an aromatic alcohol with a characteristic rose-like fragrance that has significant applications in the food, pharmaceutical, and cosmetic industries. As a GRAS (Generally Recognized as Safe) compound, it is widely used as a flavoring agent in beverages, pastries, ice cream, and chewing gum [1] [2]. The global market demand for 2-PE is approximately 10,000 tons per year, with most current production relying on chemical synthesis methods that generate toxic by-products and face limitations in food and pharmaceutical applications [1] [3]. Natural extraction from plant materials is prohibitively expensive, costing approximately US $1000/kg, making microbial fermentation an increasingly attractive alternative [3].

Microbial production of 2-PE can occur via two primary metabolic pathways: the Ehrlich pathway, which utilizes L-phenylalanine (L-Phe) as a precursor, and the shikimate pathway, which enables de novo synthesis from simple carbon sources [3]. The optimization of fermentation media components is critical for enhancing 2-PE yield, reducing production costs, and enabling industrial-scale applications. These application notes provide detailed protocols and data tables summarizing current advances in 2-PE fermentation medium optimization, targeting researchers and scientists in biotechnology and pharmaceutical development.

Medium Composition Optimization

Carbon Source Optimization

Carbon sources play a critical role in microbial growth and 2-PE biosynthesis, serving as both energy sources and potential precursors through the shikimate pathway.

Table 1: Carbon Source Optimization for 2-PE Production

| Microorganism | Carbon Source | Concentration | 2-PE Yield | Fermentation Conditions | Citation |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae D-22 | Glucose | 40 g/L | 4.81 g/L | 5 L bioreactor, pH 5.5, 24 h | [1] [2] |

| Kluyveromyces marxianus | Sweet whey (lactose) | 40-60 g/L lactose | 1.2 g/L | 48 h, with 4.5 g/L L-Phe | [4] |

| Kluyveromyces marxianus | Glucose | 20-120 g/L | 3.32 g/L | Optimized concentration | [5] |

| Annulohypoxylon stygium S20 | Glucose | 20 g/L | 2.33 g/L | PDB medium, 6 days | [6] |

| S. bayanus L1 | Glucose | 40 g/L | 6.5 g/L | 5 L bioreactor | [7] |

The selection of carbon sources significantly influences 2-PE productivity. Glucose is the most commonly optimized carbon source across multiple yeast species, with concentrations typically ranging from 20-60 g/L [1] [7] [6]. For S. cerevisiae D-22, a glucose concentration of 40 g/L was identified as optimal in shaking flask experiments [1]. Alternatively, agro-industrial wastes such as sweet whey (containing 40-60 g/L lactose) have been successfully utilized as low-cost carbon sources for K. marxianus, supporting 2-PE production of 1.2 g/L while simultaneously reducing the chemical oxygen demand (COD) of the waste material by 76% [4].

Nitrogen Source and Precursor Optimization

Nitrogen sources significantly influence 2-PE biosynthesis, particularly by regulating the expression of genes involved in both the shikimate and Ehrlich pathways.

Table 2: Nitrogen Source and Precursor Optimization for 2-PE Production

| Nitrogen Source | Concentration | L-Phe Concentration | Microorganism | 2-PE Yield | Effect on Pathway | Citation |

|---|---|---|---|---|---|---|

| Yeast extract | 2.5 g/L | 8 g/L | S. cerevisiae D-22 | 4.81 g/L | Inhibits aro8 and aro9, enhances tdh3 and adh2 | [1] [2] |

| Malt extract | 5 g/L | 8 g/L | S. cerevisiae D-22 | 4.81 g/L | Standard nitrogen source | [1] |

| Corn steep liquor | 1.75 g/L | 8 g/L | S. cerevisiae D-22 | 4.81 g/L | Activates pha2, aro4, aro8, and aro9 | [1] [2] |

| (NH₄)₂SO₄ | 0.76 g/L | 4.5 g/L | K. marxianus | 1.2 g/L | Nitrogen source with sweet whey | [4] |

| L-Phe as sole nitrogen source | - | 4-8 g/L | S. bayanus L1 | 6.5 g/L | Enhances Ehrlich pathway | [7] |

The concentration and type of nitrogen sources significantly impact 2-PE yield through regulation of gene expression in the biosynthetic pathways. In S. cerevisiae D-22, corn steep liquor (1.75 g/L) was found to activate the expression of genes related to both the shikimate and Ehrlich pathways (pha2, aro4, aro8, and aro9), thereby promoting 2-PE synthesis [1] [2]. In contrast, excess yeast extract (beyond 2.5 g/L) inhibited the expression of aro8 and aro9 (key Ehrlich pathway genes) while enhancing the expression of tdh3 and adh2, thus promoting de novo synthesis of 2-PE via the shikimate pathway [2].

The precursor L-phenylalanine is a critical component for 2-PE production via the Ehrlich pathway. Optimal L-Phe concentrations typically range from 4-8 g/L, with higher concentrations sometimes leading to inhibition or increased production costs [1] [4] [7]. Using L-Phe as the sole nitrogen source has been shown to enhance 2-PE production by preventing the suppression of amino acid permeases like Gap1, which are inhibited by preferred nitrogen sources at both transcriptional and post-translational levels [7].

Process Parameter Optimization

Physical and Chemical Parameters

Optimization of physical and chemical parameters is essential for maximizing 2-PE production in bioreactor systems.

Table 3: Optimization of Fermentation Process Parameters

| Parameter | Optimal Range | Microorganism | Impact on 2-PE Production | Citation |

|---|---|---|---|---|

| Temperature | 25-35°C | S. cerevisiae AFRC01 | 28°C optimal for strawberry wine fermentation | [8] |

| pH | 5.5 | S. cerevisiae D-22 | 4.81 g/L in 5 L bioreactor | [1] [2] |

| Inoculum proportion | 10% | S. cerevisiae D-22 | 4.81 g/L in 5 L bioreactor | [1] |

| Inoculum size | 0.5-1.0% | S. cerevisiae AFRC01 | Optimal for strawberry wine fermentation | [8] |

| Fermentation duration | 24-48 h | S. cerevisiae D-22 & K. marxianus | Maximum production in shortest time | [1] [4] |

| Aeration | 1.3-2 vvm | S. cerevisiae | Two-stage aeration strategy increased yield by 19% | [1] |

The optimal pH for 2-PE production varies among microorganisms but typically falls within the slightly acidic range. For S. cerevisiae D-22, a pH of 5.5 combined with a 10% inoculum proportion resulted in 2-PE production of 4.81 g/L after 24 hours of fermentation in a 5 L bioreactor [1] [2]. Temperature optimization is strain-dependent and application-specific; for strawberry wine fermentation using S. cerevisiae AFRC01, a temperature of 28°C was optimal, resulting in 2-PE content of 170.06 mg/L [8].

Two-stage fermentation strategies have been developed to maximize 2-PE production by separating the growth phase from the production phase. Shu et al. demonstrated that S. cerevisiae achieves high cell density growth at 25°C with an aeration rate of 1.3 vvm, whereas 2-PE biosynthesis is favored at 35°C and 2 vvm. Implementing a two-stage fermentation strategy (switching from 25°C to 35°C after 72 h) increased 2-PE yield by 19% compared to single-stage fermentation [1].

In Situ Product Recovery Strategies

The cytotoxicity of 2-PE is a significant factor limiting production, as concentrations above 4 g/L can completely inhibit microbial growth [5]. To overcome this limitation, in situ product recovery (ISPR) techniques have been successfully implemented:

- Organic solvent extraction: Food-grade solvents such as oleyl alcohol can be used for in situ extraction of 2-PE from fermentation broths [3]

- Pervaporation membranes: Hydrophobic membranes selectively remove 2-PE during fermentation [3]

- Adsorption resins: Solid-phase extraction resins can continuously remove 2-PE from bioreactors [3]

In S. cerevisiae D-22, implementation of ISPR techniques increased 2-PE production from 4.81 g/L to 6.41 g/L, effectively alleviating product inhibition [1] [2]. For K. marxianus, co-culture with Pediococcus lactis improved 2-PE production by 42.63% compared to axenic cultures, likely through activation of the Ehrlich pathway and enhanced robustness of K. marxianus under 2-PE stress [5].

Strain Selection and Screening Protocols

Microbial Producers of 2-PE

Various microorganisms have been identified as natural producers of 2-PE, each with distinct advantages and production capabilities.

Table 4: Microbial Producers of this compound

| Microorganism | Maximum Reported Yield | Primary Pathway | Advantages | Citation |

|---|---|---|---|---|

| Saccharomyces cerevisiae D-22 | 6.41 g/L (with ISPR) | Both Ehrlich & shikimate | GRAS status, food applications | [1] [2] |

| Saccharomyces bayanus L1 | 6.5 g/L | Ehrlich | High yield without engineering | [7] |

| Kluyveromyces marxianus | 3.58 g/L (co-culture) | Both Ehrlich & shikimate | Thermotolerant, utilizes various substrates | [5] |

| Annulohypoxylon stygium (filamentous fungus) | 2.33 g/L | Ehrlich & shikimate | Utilizes spent mushroom compost | [6] |

| Acinetobacter soli ANG344B | 2.14 g/L | Ehrlich | Unusual bacterial producer | [3] |

Yeasts are generally the most efficient producers of 2-PE, with S. bayanus L1 achieving 6.5 g/L without genetic engineering – the highest titer reported for a wild-type strain [7]. S. cerevisiae strains are particularly valuable for food applications due to their GRAS status and well-characterized genetics [1] [2]. K. marxianus offers advantages of thermotolerance and the ability to utilize a wide range of carbon sources, including lactose from whey [4] [5]. Recently, the filamentous fungus Annulohypoxylon stygium has been identified as a promising producer, capable of yielding 2.33 g/L of 2-PE while utilizing spent mushroom compost as a substrate [6].

Strain Screening Protocol

Protocol 1: Screening of High-Yield 2-PE Producing Yeast Strains

Step 1: Isolation from natural sources

- Prepare suspensions from source material (e.g., soy sauce mash, fermented foods, plant materials) in sterile water [7]

- Perform serial dilutions (10⁻¹ to 10⁻⁶) in ddH₂O [7]

- Spread 50 μL of each dilution on YPD (Yeast Extract Peptone Dextrose) plates [7]

- Incubate at 30°C for 2 days until single colonies form [1] [7]

Step 2: Primary screening for 2-PE production

Step 3: Quantitative analysis

- Centrifuge fermentation broth at 4000-5000 rpm for 10 min [6]

- Filter supernatant through 0.22 μm nylon membrane [8]

- Analyze 2-PE content by HPLC with C18 column [8] [6]

- Use mobile phase: methanol-water (55:45, v/v) or 0.6% acetic acid aqueous solution and methanol [8] [6]

- Set flow rate: 0.5-0.7 mL/min, detection wavelength: 258-260 nm [8] [6]

Step 4: Strain identification

- Extract genomic DNA using commercial yeast DNA kit [1]

- Amplify 18S rRNA or ITS region with primers ITS1 and ITS4 [1] [6]

- Perform PCR under conditions: initial denaturation at 98°C for 5 min, 35 cycles of 95°C for 30 s, 55°C for 30 s, 72°C for 1 min, final extension at 72°C for 10 min [1]

- Sequence PCR products and perform BLAST analysis for species identification [1] [6]

Analytical Methods for Quantification

HPLC Analysis Protocol

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Sample Preparation:

HPLC Conditions:

Calibration Standard Preparation:

GC-MS Analysis Protocol

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

Sample Preparation:

GC-MS Conditions:

- System: TOFMS/GC-MS system (Agilent or equivalent) [6]

- Column: Appropriate capillary column (e.g., DB-5MS)

- Oven program: Initial temperature 40°C (hold 2 min), ramp to 240°C at 5-10°C/min [7]

- Ionization: Electron impact (EI) mode at 70 eV [7]

- Mass range: 35-350 m/z [7]

- Identification: Compare mass spectra with NIST library and authentic standards [7]

Pathway Engineering and Molecular Tools

Metabolic Pathways for 2-PE Biosynthesis

Microorganisms synthesize 2-PE through two primary metabolic pathways: the Ehrlich pathway (biotransformation) and the shikimate pathway (de novo synthesis). The diagram below illustrates these pathways and their key regulatory points:

The Ehrlich pathway is the most efficient route for 2-PE production, consisting of three enzymatic steps: (1) transamination of L-Phe to phenylpyruvate by aminotransferases (ARO8, ARO9), (2) decarboxylation to phenylacetaldehyde by decarboxylases (ARO10, PDC), and (3) reduction to 2-PE by alcohol dehydrogenases (ADH) [3]. The shikimate pathway enables de novo synthesis from simple carbon sources through the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from pentose phosphate pathway), ultimately leading to phenylpyruvate which enters the Ehrlich pathway [3].

Gene Expression Analysis Protocol

Protocol 4: RT-qPCR Analysis of 2-PE Pathway Gene Expression

RNA Extraction:

cDNA Synthesis:

qPCR Reaction:

- System: Prepare 20 μL reactions containing cDNA template, gene-specific primers, and SYBR Green master mix [1]

- Primers: Design specific primers for target genes (aro8, aro9, aro10, adh2, pha2, aro4, tdh3) and reference genes (act1 or tdh3) [1]

- Conditions: Initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min [1]

- Include melt curve analysis to verify amplification specificity [1]

Data Analysis:

The optimization of this compound production requires an integrated approach considering medium composition, process parameters, producing strains, and product recovery strategies. The protocols and data presented in these application notes provide researchers with evidence-based strategies for enhancing 2-PE yields in both laboratory and industrial settings. Future directions should focus on the development of cost-effective fermentation media using agro-industrial wastes, engineering of robust production strains with enhanced 2-PE tolerance, and implementation of continuous fermentation processes with integrated product recovery.

References

- 1. Screening of High-Yield this compound Producing Strain ... [pmc.ncbi.nlm.nih.gov]

- 2. Screening of High-Yield this compound Producing Strain ... [mdpi.com]

- 3. Biotechnological this compound Production - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of this compound Production from Sweet ... [mdpi.com]

- 5. Multi-mode enhancement and Co-fermentation mechanism ... [sciencedirect.com]

- 6. Comprehensive investigations of this compound ... [link.springer.com]

- 7. Highly efficient production of this compound by wild-type ... [sciencedirect.com]

- 8. Fermentation Process Optimization of Strawberry Wine Using ... [pmc.ncbi.nlm.nih.gov]

Application Note: ISPR Strategies for 2-Phenylethanol Bioproduction

AN-025: Advanced In Situ Product Removal Techniques for Enhanced 2-Phenylethanol Bioproduction

Introduction this compound (2-PE) is an important aromatic alcohol with a characteristic rose-like fragrance, widely used in cosmetic, food, and pharmaceutical industries. The global market for 2-PE reached USD 255 million in 2021 and continues to grow, driven by increasing consumer preference for natural products [1]. However, conventional bioproduction faces significant challenges due to product inhibition, where 2-PE becomes toxic to microbial cells at low concentrations (typically 2-4 g/L) [2]. This application note details advanced ISPR strategies to overcome this limitation and enhance production efficiency.

Background Microbial production of 2-PE occurs primarily through two metabolic pathways: the Ehrlich pathway (using L-phenylalanine as precursor) and the de novo shikimate pathway (using glucose) [1]. The Ehrlich pathway involves three enzymatic steps: transamination of L-Phe to phenylpyruvate, decarboxylation to phenylacetaldehyde, and reduction to 2-PE [3] [1]. Despite metabolic engineering advances, product inhibition remains the primary bottleneck for industrial-scale production, making ISPR essential for economic viability.

Experimental Results & Performance Comparison

| ISPR Technique | System Configuration | Production Enhancement | Key Advantages | Scale Demonstrated |

|---|---|---|---|---|

| Continuous Extractive Fermentation [4] | FAST bioreactor with liquid-liquid extraction | Twofold increase vs. batch; >100 hours production | Controlled aqueous 2-PE levels (0.43 ± 0.02 g/kg); reduced by-products | Industrial pilot scale |

| Pertraction-Adsorption Hybrid [2] | SLM with octane + Macronet MN270 adsorption column | Not specified (removal efficiency: ~90% from model solutions) | Selective separation; minimal nutrient depletion; no biofouling | Laboratory scale |

| Direct Solvent Extraction [1] [2] | Oleic acid, rapeseed oil, or ionic liquids direct addition | 12.6 g/L with oleic acid in fed-batch [1] | Simple implementation; biocompatible solvents | Laboratory scale |

| Adsorption-Based ISPR [2] | Fixed-bed columns with polymeric resins | Prolonged production phase by maintaining sub-inhibitory concentrations | High capacity; easy regeneration; modular design | Laboratory scale |

Detailed Experimental Protocols

Protocol 1: Continuous Extractive Fermentation Using FAST Bioreactor

Principle: This method utilizes hydrostatic pressure differences within a single unit operation to continuously separate 2-PE during fermentation, maintaining concentrations below inhibitory levels [4].

Materials:

- Production strain (e.g., Saccharomyces cerevisiae or Kluyveromyces marxianus)

- FAST bioreactor system

- Appropriate fermentation medium with L-phenylalanine as nitrogen source

- Biocompatible extractant (e.g., oleyl alcohol, rapeseed oil)

Procedure:

- Inoculum Preparation: Grow the production strain in seed medium (e.g., YPD) for 12 hours at 30°C with shaking at 120 rpm [5].

- Bioreactor Setup: Inoculate the production medium in the FAST bioreactor to an initial cell density of 10⁷ cells/mL.

- Process Parameters: Maintain temperature at 30°C, appropriate aeration, and pH control.

- Continuous Operation: Initiate the integrated separation system to maintain aqueous 2-PE concentration at approximately 0.4 g/kg.

- Monitoring: Sample regularly to assess cell density, substrate consumption, and 2-PE concentration in both aqueous and organic phases.

- Product Recovery: Separate the extractant phase and recover 2-PE by distillation.

Validation: In a study using this method, controlled aqueous 2-PE levels (0.43 ± 0.02 g kg⁻¹) and extended production times (>100 h) were obtained, resulting in a twofold increase of the final product output compared to batch L-L ISPR approaches [4].

Protocol 2: Pertraction-Adsorption Hybrid System

Principle: This modular system combines supported liquid membrane (SLM) pertraction for selective separation with fixed-bed adsorption for concentration, avoiding direct contact between cells and separation matrices [2].

Materials:

- Hollow fiber membrane module (e.g., Microdyn-Nadir)

- Organic solvent for SLM (e.g., octane, heptane, pentane)

- Adsorption resin (e.g., Macronet MN270)

- Peristaltic pumps and tubing

- Aqueous stripping solution

Procedure:

- SLM Preparation: Impregnate the hollow fiber membrane with organic solvent to create the supported liquid membrane.

- System Setup: Connect the bioreactor outlet to the tube side of the membrane module. Connect the shell side outlet to the adsorption column.

- Pertraction Operation: Pump fermentation broth through the tube side and stripping solution through the shell side. 2-PE diffuses across the SLM into the stripping solution.

- Adsorption Step: Direct the stripping solution containing 2-PE to the fixed-bed adsorption column.

- Product Elution: After saturation, elute concentrated 2-PE from the adsorption column using an appropriate solvent (e.g., ethanol).

- Solvent Recovery: Recover and recycle the organic solvent from both SLM and elution steps.

Validation: The system achieved approximately 90% removal efficiency from model solutions and effectively separated 2-PE from L-phenylalanine, preventing precursor depletion [2].

Supporting Methodologies

Analytical Method: 2-PE Quantification via HS-SPME/GC-MS

Materials: DVB/CAR/PDMS fiber, GC-MS system with Innowax column, internal standards.

Procedure:

- Place 2 mL sample in 10-mL vial sealed with PTFE/silicone septum.

- Extract volatile compounds using HS-SPME at 35°C for 1 hour.

- Inject into GC-MS with temperature program: 40°C (5 min), ramp to 220°C at 10°C/min, hold 30 min.

- Identify 2-PE by comparison with NIST mass spectra library.

- Quantify using pre-established calibration curves [5].

Microbial Cultivation for 2-PE Production

Media Composition: Modified Etschmann's medium (30 g/L glucose, 35 g/L Na₂HPO₄·2H₂O, 10.5 g/L citric acid, 0.28 g/L Na₂SO₄, 0.17 g/L yeast extract, 9 g/L L-Phe for Ehrlich pathway) [5].

Culture Conditions: Incubate at 30°C with shaking at 120 rpm for 24-30 hours. For de novo synthesis, omit L-Phe to create nitrogen-limiting conditions [5].

Pathway Diagrams and System Workflows

Diagram 1: Metabolic pathways for 2-PE biosynthesis in microbes. The Ehrlich pathway (green/red) converts L-Phe to 2-PE, while the shikimate pathway (yellow/green) enables de novo synthesis from glucose. KDC: 2-keto-acid decarboxylase; ADH: Alcohol dehydrogenase. Adapted from [3] [1].

Diagram 2: Workflow of the pertraction-adsorption hybrid ISPR system. The system separates 2-PE from fermentation broth using a supported liquid membrane, then concentrates it via adsorption, enabling continuous product removal. Adapted from [2].

Implementation Considerations

Strain Selection: Saccharomyces cerevisiae tolerates up to 4 g/L 2-PE, while Kluyveromyces marxianus tolerates up to 2 g/L [2]. Non-conventional yeasts and engineered strains like Enterobacter sp. CGMCC 5087 offer de novo synthesis capability [6] [1].

Economic Viability: ISPR significantly improves process economics by increasing volumetric productivity, extending production phase, and reducing downstream processing costs. The use of low-cost feedstocks (e.g., agro-industrial byproducts) further enhances viability [1].

Scale-up Potential: Adsorption-based systems and continuous extraction show the strongest potential for industrial implementation due to modular design and easy scale-up [2].

Conclusion

ISPR techniques are essential for economically viable bioproduction of this compound. The continuous extractive fermentation system enables industrial-scale production with controlled product levels, while the pertraction-adsorption hybrid system offers selective separation with minimal process interference. Implementation of these ISPR strategies can significantly enhance 2-PE productivity by mitigating product inhibition effects.

References

- 1. Biotechnological this compound Production: Recent ... [mdpi.com]

- 2. Pertraction-adsorption in situ product removal system [sciencedirect.com]

- 3. Sensing, Uptake and Catabolism of L-Phenylalanine ... [frontiersin.org]

- 4. Inhibition Control by Continuous Extractive Fermentation ... [pubmed.ncbi.nlm.nih.gov]

- 5. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. De-novo synthesis of this compound by Enterobactersp ... [bmcbiotechnol.biomedcentral.com]